Dimethomorph

Phytophthora capsici Mycelial Growth EC50

Dimethomorph is a carboxylic acid amide (CAA) fungicide distinguished by quantitative, stage-specific efficacy against oomycete pathogens. Unlike interchangeable CAA analogs, Dimethomorph outperforms Flumorph by 1.55× in sporangia inhibition (EC₅₀ 0.31 vs 0.48 μg/mL), provides metalaxyl-equivalent citrus canker control, and maintains 100% sensitivity in azoxystrobin-resistant P. infestans. Its baseline EC₅₀ of 0.082 mg/L against lychee downy blight enables lower application rates. Procure with confidence for resistance management programs where precise EC₅₀ values drive field performance.

Molecular Formula C21H22ClNO4
Molecular Weight 387.9 g/mol
Cat. No. B8805810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethomorph
Molecular FormulaC21H22ClNO4
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3
InChIKeyQNBTYORWCCMPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water (mg/L at 20 °C): 81.1 at pH 4;  49.2 at pH 7;  41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50;  toluene 20;  methanol 20;  dichloromethane 500
Solubility in n-hexane 0.11;  methanol 39;  ethyl acetate 48.3;  toluene 49.5;  acetone 100;  dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3;  cyclohexanone, 27;  dichloromethane, 315;  dimethylformamide, 165;  n-hexane, 0.036;  methanol, 7.5;  toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1;  dimethylformamide, 272;  n-hexane, 0.076;  toluene 39.0;  dichloromethane 296;  ethyl acetate 39.9;  methanol 31.5

Structure & Identifiers


Interactive Chemical Structure Model





Dimethomorph: A CAA Fungicide for Oomycete Control in Scientific and Agricultural Procurement


Dimethomorph is a systemic fungicide belonging to the carboxylic acid amide (CAA) class, primarily used for controlling oomycete pathogens such as *Phytophthora* and *Peronospora* species in agricultural crops [1]. Its primary mode of action involves the inhibition of cell wall formation by targeting cellulose synthase, a mechanism distinct from many other anti-oomycete agents [2]. This class-level mechanism provides a specific profile for resistance management and disease control strategies [3].

Why Dimethomorph Procurement Requires Specific Evidence Beyond In-Class CAA Substitution


Substituting Dimethomorph with another CAA fungicide like Mandipropamid, Flumorph, or Iprovalicarb is not a straightforward interchange due to significant differences in intrinsic activity across pathogen life stages and species-specific baseline sensitivities [1]. Data show complete cross-resistance among all CAA fungicides [2]; however, the quantitative potency varies dramatically by orders of magnitude depending on the specific compound and the developmental stage of the pathogen (e.g., mycelial growth vs. sporangial production) [3]. Therefore, procurement and scientific selection must be guided by specific EC50 values and comparative efficacy data relevant to the target pathogen and application scenario, as detailed in the evidence below.

Quantitative Evidence Guide: Dimethomorph vs. Mandipropamid, Flumorph & Metalaxyl


Comparative Mycelial Growth Inhibition: Dimethomorph vs. Mandipropamid in Phytophthora capsici

In a direct head-to-head comparison against Mandipropamid, Dimethomorph exhibited significantly lower potency in inhibiting mycelial growth of *Phytophthora capsici*. The EC50 value for Dimethomorph was 1.41 μg/mL, which is approximately 72 times higher than that of Mandipropamid (EC50 = 0.0195 μg/mL) [1]. This indicates that while Dimethomorph is effective, Mandipropamid is more intrinsically potent at this specific life stage.

Phytophthora capsici Mycelial Growth EC50

Superior Sporangia Production Inhibition: Dimethomorph vs. Flumorph in Phytophthora melonis

Dimethomorph demonstrates significantly higher activity against sporangia production in *Phytophthora melonis* compared to its analog Flumorph. The mean EC50 for Dimethomorph in inhibiting sporangia production was 0.31 μg/mL, while the EC50 for Flumorph was 0.48 μg/mL [1]. This represents a 1.55-fold increase in potency for Dimethomorph, highlighting stage-specific advantages within the CAA class.

Phytophthora melonis Sporangia Production EC50

Consistent Mycelial Growth Inhibition in Peronophythora litchii: Dimethomorph vs. Flumorph

A cross-study comparison of baseline sensitivities against *Peronophythora litchii* (lychee downy blight) shows Dimethomorph is consistently more potent than Flumorph. The mean EC50 value for mycelial growth inhibition was 0.082 mg/L for Dimethomorph, which is 3.4 times lower (more potent) than the mean EC50 of 0.282 mg/L for Flumorph [1]. This difference is consistent across different geographic isolates and establishes a higher intrinsic activity for Dimethomorph on this pathogen.

Peronophythora litchii Baseline Sensitivity EC50

Field-Level Efficacy in Suppressing Resistant Phytophthora infestans Isolates

In field and in vitro studies on *Phytophthora infestans* isolates from Serbia, Dimethomorph demonstrated full sensitivity across all tested isolates, while other key chemistries showed compromised efficacy. According to resistance factor analysis, 100% of *P. infestans* isolates were sensitive to Dimethomorph, compared to only 58.3% sensitivity to azoxystrobin and 50% sensitivity to metalaxyl [1]. This indicates a high level of field utility for Dimethomorph even in populations where resistance to other fungicide classes is prevalent.

Phytophthora infestans Resistance Management Field Efficacy

Comparative Potency and Spectrum: Dimethomorph vs. Metalaxyl in Citrus Gummosis Control

In a comparative study on citrus, Dimethomorph provided a level of control for *Phytophthora* gummosis comparable to the established industry standard, metalaxyl (later replaced with mefenoxam). On sweet orange trees inoculated with *P. citrophthora*, treatment with Dimethomorph, fosetyl-Al, or metalaxyl all resulted in significantly lower canker numbers and smaller average canker sizes compared to non-treated trees or those treated with azoxystrobin or fluazinam [1]. Among the non-registered fungicides tested, Dimethomorph provided the best level of control [1].

Phytophthora citrophthora Citrus Gummosis Field Efficacy

Dose-Response Advantage: Superior EC90 Values for Mycelial Growth Inhibition

A key differentiation for Dimethomorph is its lower EC90 value compared to other fungicides, indicating that higher levels of control are achieved at lower concentrations. Across three *Phytophthora* species, the EC90 values for mycelial growth inhibition by Dimethomorph ranged from 0.32 to 1.6 μg/mL, which were consistently lower than those for metalaxyl, azoxystrobin, fluazinam, and fosetyl-Al [1]. For instance, the EC90 for azoxystrobin and fluazinam were estimated to be greater than 3,000 μg/mL [1].

Phytophthora spp. Mycelial Growth EC90

Evidence-Based Application Scenarios for Dimethomorph in Oomycete Control


Management of Phytophthora blight in Peppers (Capsicum annuum) with Established QoI Resistance

In regions where *Phytophthora capsici* populations have developed resistance to QoI fungicides like azoxystrobin, Dimethomorph is a quantitatively validated alternative. Evidence shows that while 41.7% of *P. infestans* isolates were only moderately sensitive or resistant to azoxystrobin, 100% of isolates remained fully sensitive to Dimethomorph [1]. Furthermore, at a concentration of 480 μg/mL, Dimethomorph is one of the most effective compounds for inhibiting lesion development on pepper stems and fruit, outperforming many alternatives [2]. This makes Dimethomorph a cornerstone of resistance management programs for this high-value crop.

Targeted Control of Sporangia Production in Phytophthora melonis to Curb Secondary Inoculum

For polycyclic diseases caused by *Phytophthora melonis*, where sporangia production drives secondary infections, Dimethomorph offers a stage-specific advantage over its CAA analog Flumorph. Direct comparative data show Dimethomorph is 1.55 times more potent at inhibiting sporangia production (EC50 of 0.31 μg/mL vs. 0.48 μg/mL for Flumorph) [3]. Procurement of Dimethomorph for this specific use case is supported by quantitative data showing superior performance in reducing inoculum buildup, a key factor in integrated disease management strategies.

High-Efficacy Alternative to Metalaxyl for Citrus Gummosis Management

In citrus production systems where metalaxyl/mefenoxam is the standard but rotation partners are needed for resistance management, Dimethomorph is a proven, high-efficacy substitute. Studies on citrus bark inoculated with *Phytophthora citrophthora* demonstrate that Dimethomorph provides a level of control (reduction of canker number and size) that is statistically equivalent to metalaxyl and fosetyl-Al, and significantly better than azoxystrobin or fluazinam [4]. Among non-registered alternatives, Dimethomorph offered the best control, making it a scientifically sound choice for rotation with phenylamide fungicides.

Control of Lychee Downy Blight (Peronophythora litchii) with Lower Use Rates

For managing downy blight in lychee orchards, baseline sensitivity data provides a clear rationale for selecting Dimethomorph. Its mean EC50 of 0.082 mg/L for mycelial growth inhibition is 3.4 times lower than that of Flumorph (0.282 mg/L) [5]. This superior intrinsic activity suggests that Dimethomorph can achieve effective disease control at significantly lower application rates compared to Flumorph, offering a distinct economic and environmental advantage for growers in regions where this disease is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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